3-[(2-Fluorophenyl)methyl]azetidine

Sigma-2 receptor TMEM97 Radioligand binding

Researchers optimizing sigma-2/TMEM97 ligands face inconsistent SAR from flexible amine scaffolds. 3-[(2-Fluorophenyl)methyl]azetidine resolves this via its strained azetidine ring (~26 kcal/mol), locking the ortho-fluorobenzyl group in a defined 3D vector. • Confirmed sigma-2 binding: Ki = 90 nM (ChEMBL1698776) • Ortho-fluoro confers distinct pKa (~10.7-11.7), logP, and metabolic stability vs. meta/para isomers • Patent-validated scaffold for CNS multi-transmitter modulation (WO2016185032) • Building block for ¹⁸F-PET tracer development Supplied with full analytical documentation; standard global shipping.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B1369360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Fluorophenyl)methyl]azetidine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=CC=CC=C2F
InChIInChI=1S/C10H12FN/c11-10-4-2-1-3-9(10)5-8-6-12-7-8/h1-4,8,12H,5-7H2
InChIKeyIBXYIHGRRZWWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Fluorophenyl)methyl]azetidine: Core Structural Identity and Procurement-Relevant Physicochemical Profile


3-[(2-Fluorophenyl)methyl]azetidine (free base CAS 1016706-00-5; hydrochloride salt CAS 1203685-13-5, molecular formula C10H12FN, MW 165.21 g/mol free base) is a 3-substituted azetidine derivative belonging to the four-membered saturated nitrogen heterocycle class. The compound features an ortho-fluorinated benzyl substituent attached at the 3-position of the strained azetidine ring, a scaffold characterized by approximately 26 kcal/mol of ring strain that confers conformational rigidity and distinct three-dimensional presentation of substituents compared to larger cyclic amines [1]. It is commercially available as a research chemical with typical purity of 95–98% , and it is listed as a building block in the Enamine screening collection distributed by Sigma-Aldrich . The compound has been annotated in the ChEMBL database (CHEMBL1698776) with bioactivity data for the sigma-2 receptor [2].

Sigma-2 Receptor Tool

Reported sigma-2/TMEM97 binding context supports target engagement studies.

Conformationally Rigid Scaffold

Azetidine ring strain (~26 kcal/mol) presents substituents in a defined 3D vector.

Ortho-Fluoro pKa Modulation

Proximal fluorine alters basicity and protonation state for permeability research.

Screening Collection Building Block

Listed in Enamine collection; supports SAR and probe development workflows.

Why 3-[(2-Fluorophenyl)methyl]azetidine Cannot Be Freely Substituted by Positional Fluoro Isomers or Alternative Heterocyclic Scaffolds


Three structural features collectively make this compound non-interchangeable with its closest commercially available analogs. First, the ortho-fluoro substitution on the benzyl ring creates a distinct stereoelectronic environment compared to the meta-fluoro (CAS 937619-20-0) and para-fluoro (CAS 937621-44-8) positional isomers; ortho-fluorine's proximity to the azetidine nitrogen alters the conformational preference of the benzyl side chain and modulates basicity through through-space electronic effects that meta and para isomers cannot replicate [1]. Second, the azetidine ring itself has a pKa approximately 1–2 units lower than comparable pyrrolidines and 2–3 units lower than piperidines, which directly impacts protonation state at physiological pH and thus membrane permeability, target engagement, and off-target profiles [2]. Third, the four-membered ring's inherent ring strain (~26 kcal/mol) imposes a puckered geometry that presents the 2-fluorobenzyl substituent in a well-defined three-dimensional vector, an entropic advantage in target binding that five- and six-membered ring analogs cannot achieve without additional conformational restriction [3]. Substituting the azetidine core with a pyrrolidine or piperidine, or shifting the fluorine position from ortho to meta or para, would alter all three of these critical parameters simultaneously, generating a compound with fundamentally different pharmacological and physicochemical behavior.

Target Scaffold

3-[(2-fluorophenyl)methyl]azetidine with ortho-fluoro substitution and four-membered ring.

Positional Fluoro Isomers

Meta- or para-fluoro isomers shift pKa and conformational preference; protonation state at physiological pH may differ.

Target Scaffold

Strained azetidine core with ~26 kcal/mol ring strain and puckered geometry.

Larger Ring Analogs

Pyrrolidine or piperidine scaffolds reduce ring strain, alter basicity by 1–3 pKa units, and increase conformational freedom.

Target Scaffold

Free base or hydrochloride salt with defined 3-benzyl-azetidine substitution pattern.

Benzylidene or Non-Fluorinated Analogs

Benzylidene analogs may shift potency; non-fluorinated parent has different metabolic stability and pKa profile.

Quantitative Differentiation Evidence: 3-[(2-Fluorophenyl)methyl]azetidine vs. Closest Analogs and Alternative Scaffolds


Sigma-2 Receptor Binding Affinity: Target Compound vs. Representative Sigma Ligand Benchmarks

3-[(2-Fluorophenyl)methyl]azetidine (annotated as CHEMBL1698776 in ChEMBL) exhibits a binding affinity (Ki) of 90 nM at the sigma-2 receptor (TMEM97) as measured in rat PC12 cell membranes via inhibition constant determination [1]. For context, the clinically studied sigma-2 ligand siramesine (Lu 28-179) shows a Ki of 0.12 nM at the sigma-2 site, while the prototypical sigma ligand haloperidol displays a Ki of approximately 54 nM at sigma-2 [2]. The compound's 90 nM Ki places it in the moderate-affinity range for sigma-2 engagement, comparable to several tool compounds used for sigma-2 target validation. The selectivity ratio (sigma-1/sigma-2) for this specific compound has not been reported, which represents a key data gap for procurement decisions where sigma subtype selectivity is critical [3].

Sigma-2 Binding Affinity
Cross-study comparable
Ki = 90 nM at sigma-2/TMEM97 (rat PC12 membranes)
Supports sigma-2 target engagement and SAR starting-point assessment.
Sigma-1/sigma-2 selectivity ratio not yet reported for this compound.
Sigma-2 receptor TMEM97 Radioligand binding Cancer neuroscience

Ortho-Fluoro pKa Modulation: Quantitative Basicity Shift Relative to Non-Fluorinated Parent and Positional Isomers

The ortho-fluorine atom on the benzyl substituent reduces the basicity of the azetidine nitrogen through its electron-withdrawing inductive (-I) effect. Based on systematic studies of monofluorinated saturated heterocyclic amines, fluorine substitution on the azetidine ring or its immediate substituents reduces the pKa by approximately 1–2 units compared to the non-fluorinated parent [1]. The predicted pKa of the non-fluorinated parent 3-benzylazetidine is approximately 12.7 [2]. Applying the class-level 1–2 unit pKa reduction, the predicted pKa of 3-[(2-fluorophenyl)methyl]azetidine is approximately 10.7–11.7, compared to the structurally related 3-[(3-fluorophenyl)methyl]azetidine (meta-fluoro isomer), which has a predicted pKa of 10.94 ± 0.40 . The ortho-fluoro compound is expected to exhibit a slightly lower pKa than the meta isomer due to the closer proximity of the electron-withdrawing fluorine to the azetidine nitrogen through-space. This pKa difference of approximately 0.2–0.8 units translates to a meaningful difference (factor of 1.6–6.3) in the ratio of uncharged to protonated species at physiological pH 7.4, directly impacting passive membrane permeability and tissue distribution.

Ortho-Fluoro pKa Shift
Class-level inference
Estimated pKa 10.7–11.7; 1–2 units lower than non-fluorinated parent
Modulates protonation state and passive permeability at physiological pH.
Predicted values; experimental verification recommended for procurement decisions.
Physicochemical properties pKa modulation Fluorine walk Drug-likeness

Azetidine Conformational Rigidity vs. Pyrrolidine and Piperidine Scaffolds: Ring Strain and Entropic Binding Advantage

The azetidine ring possesses approximately 26 kcal/mol of ring strain, which enforces a puckered conformation with a dihedral angle of approximately 20–30° from planarity [1]. This contrasts with pyrrolidine (five-membered ring, ~5–6 kcal/mol ring strain, multiple accessible envelope conformations) and piperidine (six-membered ring, ~0–1 kcal/mol ring strain, chair conformations). The reduced conformational freedom of the azetidine scaffold lowers the entropic penalty upon target binding because fewer rotatable bonds and conformational states are lost upon complex formation [2]. In the 3-benzyl-azetidine patent series (WO2016185032), the azetidine scaffold was explicitly selected over pyrrolidine and piperidine alternatives because it enabled more precise three-dimensional presentation of the fluorinated benzyl substituent to cortical monoamine targets, as evidenced by structure-activity relationships showing that ring expansion to pyrrolidine or piperidine abolished or significantly reduced the desired modulation of dopamine, norepinephrine, and serotonin levels in rat brain microdialysis models [3].

Azetidine Ring Strain
Class-level inference
~26 kcal/mol strain vs pyrrolidine ~5–6 kcal/mol; reduced conformational states
Conformational rigidity may lower entropic penalty upon target binding.
Scaffold geometry advantage over five- and six-membered ring analogs.
Conformational restriction Ring strain Entropic penalty Scaffold hopping

3-Benzyl-Azetidine Scaffold in Monoamine Transporter Modulation: Comparative Potency Framework

The 3-benzyl-azetidine scaffold has been validated as a rigid methamphetamine analog scaffold for monoamine transporter engagement, as demonstrated by Forsyth (2012) who showed that 3-benzylazetidine analogs achieve nanomolar binding affinity at serotonin (SERT) and dopamine (DAT) transporters in rat brain tissue [1]. The most potent analog in that series, 3-(3,4-dichlorobenzylidene)azetidine (24m), exhibited Ki values of 139 nM at SERT and 531 nM at DAT, yielding a SERT/DAT selectivity ratio of 3.8 [2]. The benzylideneazetidine analogs (sp2 hybridized linker) were systematically more potent than the corresponding benzylazetidine analogs (sp3 hybridized linker, which includes the target compound class), indicating that the sp3 methylene linker in 3-[(2-fluorophenyl)methyl]azetidine trades some binding potency for improved metabolic stability and synthetic tractability [3]. Separately, 3-benzyl-azetidine derivatives have been patented (WO2016185032; US20180141903) for modulating cortical levels of dopamine, norepinephrine, and serotonin simultaneously, a triple-monoamine modulation profile that is distinct from single-transporter selective agents and positions this scaffold for multi-target CNS indications [4].

Monoamine Transporter Context
Class-level inference
3-benzyl-azetidine class: SERT/DAT selectivity ratio ~3.8 (Forsyth 2012)
Preferential serotonergic pathway engagement context for CNS research.
No direct SERT/DAT data for target compound; class-level scaffold extrapolation.
Monoamine transporter SERT DAT CNS drug discovery Triple reuptake inhibitor

Metabolic Stability of Fluorinated Azetidine Scaffolds vs. Non-Fluorinated Analogs: Class-Level Microsomal Clearance Data

A systematic study of mono- and difluorinated saturated heterocyclic amines (Kukreja et al., 2023) demonstrated that fluorination of azetidine, pyrrolidine, and piperidine scaffolds results in high intrinsic metabolic stability in human liver microsome assays [1]. Within the azetidine series specifically, all monofluorinated derivatives exhibited low intrinsic clearance (Cl_int), with the notable exception of 3,3-difluoroazetidine which showed elevated clearance [2]. The introduction of a fluorine atom on the benzyl substituent of 3-benzyl-azetidine is expected to reduce susceptibility to cytochrome P450-mediated oxidation at the ortho position compared to the non-fluorinated parent, consistent with the well-established strategy of using fluorine to block metabolic soft spots on aromatic rings [3]. While direct comparative microsomal stability data for 3-[(2-fluorophenyl)methyl]azetidine versus the non-fluorinated 3-benzylazetidine have not been published, class-level evidence supports an extended metabolic half-life for the ortho-fluorinated analog by approximately 2–3 fold based on the general effect of aryl fluorine substitution reducing CYP450-mediated oxidative metabolism .

Metabolic Stability Prediction
Class-level inference
Estimated t₁/₂ extension of 2–3 fold via ortho-fluoro CYP450 oxidation blockade
Supports in vivo study design and exposure-model interpretation.
Class-level fluorination effect; verify in target compound microsomal assays.
Metabolic stability Microsomal clearance CYP450 oxidation Fluorine substitution

Prioritized Application Scenarios for 3-[(2-Fluorophenyl)methyl]azetidine Based on Quantitative Differentiation Evidence


Sigma-2/TMEM97 Receptor Probe Development and SAR Expansion

The confirmed sigma-2 receptor binding affinity (Ki = 90 nM) positions 3-[(2-fluorophenyl)methyl]azetidine as a starting scaffold for sigma-2/TMEM97 ligand optimization campaigns. Researchers developing sigma-2 selective imaging agents or therapeutics can use this compound to explore the structure-activity relationship of the 2-fluorobenzyl-azetidine pharmacophore, comparing it against established sigma-2 ligands such as siramesine (Ki = 0.12 nM) and haloperidol (Ki = 54 nM) [1]. The compound's moderate affinity provides a tractable starting point for medicinal chemistry optimization, where the ortho-fluoro position, the methylene linker length, and the azetidine N-substitution can be systematically varied to improve potency and selectivity. The sigma-2 receptor's role in cancer cell proliferation and neurodegenerative disease makes this application scenario particularly relevant for oncology and CNS research programs [2].

CNS Triple Monoamine Modulator Lead Identification and Scaffold Validation

The patent-protected utility of 3-benzyl-azetidine derivatives as simultaneous modulators of cortical dopamine, norepinephrine, and serotonin levels (WO2016185032) makes this compound a relevant building block for CNS drug discovery programs targeting multi-transmitter disorders such as depression, anxiety, ADHD, and schizophrenia [3]. The ortho-fluoro substituent offers a specific advantage over non-fluorinated 3-benzylazetidine by potentially improving blood-brain barrier penetration (via pKa reduction and lipophilicity increase) and blocking metabolic oxidation at the ortho position of the phenyl ring. The in vivo microdialysis methodology established in the patent provides a direct translational path from compound procurement to pharmacodynamic assessment in rodent models [4].

Physicochemical Property Optimization Studies: Ortho-Fluoro Positional Isomer Comparison

The systematic comparison of ortho-, meta-, and para-fluorobenzyl azetidine isomers represents a defined research application scenario. The predicted pKa difference between ortho-fluoro (estimated pKa 10.7–11.7) and meta-fluoro (predicted pKa 10.94 ± 0.40) positional isomers, combined with expected differences in logP and aqueous solubility, makes this compound series ideal for probing how subtle fluorine positional effects translate to downstream ADME and target engagement outcomes . The Kukreja et al. (2023) systematic study framework provides the methodological template for measuring pKa, logP, and microsomal clearance across the isomer series, enabling procurement decisions to be data-driven rather than assumption-based [5].

Building Block for PET Tracer and Fluorinated Probe Synthesis

The presence of the ortho-fluorine atom, combined with the azetidine scaffold, makes 3-[(2-fluorophenyl)methyl]azetidine a versatile building block for synthesizing ¹⁸F-labeled PET imaging agents. The 2-fluorobenzyl moiety is a well-precedented motif in PET tracer design, with 4-[¹⁸F]fluorobenzyl azide being used for aptamer conjugation in EGFR-targeted tumor imaging [6]. The azetidine ring offers synthetic handles for further derivatization (N-alkylation, N-acylation, ring-opening) while maintaining the conformational rigidity that favors high-contrast imaging signals. The compound's listing in the Enamine screening collection through Sigma-Aldrich ensures availability and purity documentation suitable for GLP-adjacent radiochemistry workflows .

Application
Selection Property
Validation Focus
Sigma-2/TMEM97 Probe Studies
Sigma-2 binding affinity context
TMEM97 target engagement assay
CNS Monoamine Scaffold Research
Monoamine transporter selectivity profile
In vivo microdialysis model assessment
Fluorine Positional Isomer Comparison
Ortho-fluoro pKa modulation effect
Cross-isomer physicochemical panel
¹⁸F-Labeled PET Tracer Precursor
Aryl fluorine synthetic handle
Radiolabeling precursor workflow
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